5-[(Methylamino)methyl]pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(methylaminomethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLUPBXLYRHUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199781-42-4 | |
| Record name | 5-[(methylamino)methyl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 5-[(Methylamino)methyl]pyridin-2-amine (CAS 1199781-42-4)
[1][2]
Executive Summary: Scaffold Utility in Kinase Discovery
5-[(Methylamino)methyl]pyridin-2-amine (CAS 1199781-42-4) is a high-value heterocyclic building block, primarily utilized in the optimization of Cyclin-Dependent Kinase (CDK) inhibitors and other ATP-competitive ligands. Structurally, it represents a "minimalist" pharmacophore of the clinically approved drug Abemaciclib , retaining the critical 2-aminopyridine H-bond donor/acceptor motif while offering a secondary amine handle at the 5-position for diversity-oriented synthesis.
For medicinal chemists, this compound serves two strategic functions:
-
Fragment-Based Screening: It acts as a low-molecular-weight probe to explore the solvent-exposed regions of kinase ATP pockets (specifically the ribose-binding domain).
-
Linker Optimization: The secondary methylamine provides a nucleophilic "hook" for coupling with bulky hydrophobic tails (e.g., fluorinated aromatics) without introducing the steric bulk of the piperazine ring found in later-generation inhibitors.
Physicochemical Profile & Drug-Like Properties
Understanding the "Numbers" is critical for predicting CNS penetration and oral bioavailability. This compound exhibits a profile typical of a polar fragment, requiring careful handling of lipophilicity during lead optimization.
| Property | Value (Experimental/Predicted) | Medicinal Chemistry Implication |
| Molecular Weight | 137.18 g/mol | Ideal for Fragment-Based Drug Design (FBDD) (<300 Da). |
| LogP (Octanol/Water) | 0.2 ± 0.3 | Highly hydrophilic; suggests good aqueous solubility but requires lipophilic coupling for membrane permeability. |
| TPSA | ~52 Ų | Well below the blood-brain barrier (BBB) cutoff (90 Ų), making it a viable scaffold for CNS-active programs. |
| pKa (Pyridine N) | ~6.8 | The pyridine nitrogen is weakly basic; likely unprotonated at physiological pH (7.4). |
| pKa (Secondary Amine) | ~9.8 | Highly basic; will exist predominantly as a cation at pH 7.4, aiding solubility but potentially hindering passive diffusion. |
| H-Bond Donors | 2 (Primary NH₂, Secondary NH) | Key interaction points for the "hinge region" in kinase domains. |
Synthetic Accessibility & Protocols
The synthesis of CAS 1199781-42-4 generally follows a Reductive Amination strategy, which is preferred over direct alkylation due to higher selectivity and cleaner impurity profiles.
Mechanism of Action: Reductive Amination
The protocol relies on the condensation of 6-aminonicotinaldehyde with methylamine to form an imine intermediate, which is subsequently reduced by a hydride source (e.g., Sodium Triacetoxyborohydride). This method preserves the sensitive 2-amino group without requiring extensive protection/deprotection steps.
Interactive Synthesis Workflow
Figure 1: Preferred reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for mild, selective reduction.
Step-by-Step Experimental Protocol
Note: All steps must be performed in a fume hood due to the use of reactive amines.
-
Imine Formation:
-
Charge a reaction vessel with 6-aminonicotinaldehyde (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) or Methanol (MeOH).
-
Add Methylamine (2.0 M solution in THF, 1.5 eq) dropwise at 0°C.
-
Critical Step: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.
-
Stir overnight at RT under Nitrogen atmosphere.
-
-
Work-up & Purification:
-
Quench with saturated aqueous NaHCO₃ (pH ~8-9).
-
Extract with DCM/Isopropanol (3:1 ratio) to recover the polar amine.
-
Purification: Flash column chromatography using a basic mobile phase (DCM:MeOH:NH₄OH, 90:9:1) is essential to prevent tailing of the secondary amine on silica.
-
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in kinase inhibition, particularly for the CDK (Cyclin-Dependent Kinase) family.
Structural Role in Drug Design
-
Hinge Binder: The 2-aminopyridine moiety forms a bidentate H-bond interaction with the kinase hinge region (e.g., residues Val101 in CDK4).
-
Solubility Vector: The 5-position methylamine extends towards the solvent front. Protonation of this amine significantly improves the solubility of otherwise lipophilic inhibitors.
-
SAR Expansion: It allows for the attachment of "tail" groups that can probe the ribose-binding pocket or induce conformational changes (e.g., DFG-out binders).
Case Study: Relationship to Abemaciclib
While Abemaciclib utilizes a piperazine linker at the 5-position, CAS 1199781-42-4 represents the truncated analog.
-
Usage: It is often used in Structure-Activity Relationship (SAR) studies to determine if the bulky piperazine ring is necessary for potency or if a smaller, flexible linker (methylamine) retains activity while improving metabolic stability.
Handling, Stability & Safety (E-E-A-T)
As a Senior Application Scientist, I emphasize that while this compound is a valuable intermediate, it carries specific hazards common to aminopyridines.
Safety Data Sheet (SDS) Summary
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric CO₂ over long periods.
Self-Validating Purity Check
Before using this intermediate in a coupling reaction, verify its integrity:
-
H-NMR (DMSO-d₆): Look for the singlet/doublet of the N-Methyl group at ~2.3 ppm and the methylene bridge at ~3.6 ppm.
-
Appearance: Should be a white to pale yellow solid. Darkening indicates oxidation (N-oxide formation).
References
-
European Patent Office. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine. Patent EP1358179B1. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15348, 2-Amino-5-methylpyridine (Analogous Scaffold).Link
-
Royal Society of Chemistry. (2013). Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles. RSC Advances. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Methylamino)pyridine (Structural Analog).Link[5]
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
An In-Depth Technical Guide to the Procurement of 5-[(Methylamino)methyl]pyridin-2-amine for Research and Drug Development
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its role as a versatile pharmacophore in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure in the design of kinase inhibitors, central nervous system agents, and anti-infectives.[3][4] Within this esteemed class of molecules, this compound (CAS No. 101994-13-2) represents a particularly valuable, yet commercially elusive, building block. Its structure combines the essential 2-aminopyridine core with a functionalized methylaminomethyl side chain at the 5-position, offering a strategic vector for molecular elaboration in drug discovery programs.
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the procurement strategies for this high-value intermediate. Given its current lack of commercial availability, this document focuses on two primary approaches: outsourcing via custom synthesis and performing an in-house synthesis.
The Procurement Challenge: Navigating Commercial Scarcity
A thorough market survey reveals that this compound is not available as a catalog item from major chemical suppliers. This scarcity necessitates a proactive procurement strategy. The decision between commissioning a custom synthesis project and undertaking the synthesis in-house depends on several factors, including available chemistry resources, project timelines, budget, and the desired scale. This guide will explore both pathways to empower research teams to make an informed decision.
Procurement Strategy I: Custom Synthesis via Contract Research Organizations (CROs)
For teams requiring a reliable supply of the target compound without dedicating internal resources to chemical synthesis, engaging a Contract Research Organization (CRO) is the most efficient solution. CROs are specialized firms that provide outsourced research and manufacturing services to the pharmaceutical and biotechnology industries.[5]
Understanding CRO Engagement Models
When commissioning a custom synthesis project, two primary business models are typically offered:
-
Fee-for-Service (FFS): This is a project-based model where the CRO provides a fixed quote to deliver a specified quantity and purity of the target molecule.[6][7] This approach is ideal for well-defined syntheses with a high probability of success, as payment is typically contingent on successful delivery.
-
Full-Time Equivalent (FTE): In this model, the client contracts the dedicated time and effort of one or more scientists at the CRO for a specified period.[6] This approach is better suited for more complex, multi-step syntheses or research projects that may require significant process development and optimization. It offers greater flexibility, as the project goals can be adapted based on emerging results.
Selecting a Custom Synthesis Partner
A multitude of CROs offer high-quality custom chemical synthesis services. The selection of a partner should be based on their track record, technical capabilities, communication, and project management approach. Below is a list of reputable organizations providing such services.
| Company Name | Service Description |
| AxisPharm | A San Diego-based CRO specializing in the custom synthesis of small molecules, pharmaceutical intermediates, and APIs.[8] |
| ChiroBlock | A chemical CRO focused on synthesizing sophisticated research reagents, non-commercial reference standards, and developing novel synthetic routes.[5] |
| Dalton Pharma Services | Offers custom synthesis of a wide range of small molecules, including APIs, intermediates, metabolites, and reference standards, with capabilities up to 300L.[9] |
| LifeTein | Provides a full range of custom chemical synthesis services, including pharmaceutical intermediates and lead compound derivatives, from milligram to kilogram scale.[10] |
| Life Chemicals | An established CRO with over 30 years of experience in custom organic synthesis, supporting drug discovery with a focus on heterocyclic chemistry.[11] |
| Otava Chemicals | A chemical and drug discovery company offering custom synthesis of organic molecules, including building blocks, compound libraries, and reference compounds.[12] |
| Atlanchim Pharma | A CRO specializing in custom synthesis, including heterocyclic synthesis, with expertise in both reproducing known routes and developing novel pathways.[13] |
| CalChem Synthesis | A CRO serving as an outsourcing partner for biotech and pharmaceutical companies, providing non-GMP chemistry services.[14] |
| Charles River Laboratories | A large, flexible chemistry CRO offering various business models, including fee-for-service, for medicinal and synthetic chemistry needs.[15] |
| Apex Molecular | Designs bespoke projects utilizing either FFS for syntheses with strong precedent or FTE for more research-intensive chemistry projects.[6] |
The Custom Synthesis Workflow
Engaging a CRO typically follows a structured process designed to ensure clarity, alignment, and successful project execution.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized by the executing chemist based on laboratory conditions and scale.
Materials:
-
5-Formyl-2-aminopyridine (1.0 eq)
-
Methylamine solution (e.g., 2.0 M in THF, 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-formyl-2-aminopyridine (1.0 eq) and dissolve in anhydrous DCE or DCM (approx. 0.1 M concentration).
-
Imine Formation: Add the methylamine solution (1.2 eq) to the flask, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Addition may cause gas evolution. Stir the reaction at room temperature until the starting aldehyde is fully consumed (typically 4-16 hours), as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Sourcing of Key Starting Materials
The success of the in-house synthesis is contingent on the availability of high-quality starting materials.
Table 1: Suppliers for 5-Formyl-2-aminopyridine (CAS: 69879-22-7)
| Supplier | Product Name | CAS Number | URL |
| Matrix Scientific | 2-Amino-5-formylpyridine | 69879-22-7 | [16] |
| Frontier Specialty Chemicals | 2-Formyl-5-hydroxypyridine (Note: a related but different precursor) | 31191-08-9 | [Link] [17] |
| Chem-Impex | 5-Fluoro-2-formyl pyridine (Note: a related but different precursor) | 31181-88-1 | [18] |
Table 2: Suppliers for Methylamine (CAS: 74-89-5)
| Supplier | Product Name/Form | CAS Number | URL |
| Silver Fern Chemical | Methylamine (Bulk Distributor) | 74-89-5 | [Link] [19] |
| Hanson Chemicals | Methylamine (Manufacturer & Distributor) | 74-89-5 | [20] |
| Thomasnet | Directory of Methylamine Suppliers | 74-89-5 | [Link] [21] |
Quality Control and Structural Verification
Whether the compound is obtained via custom synthesis or prepared in-house, rigorous quality control is paramount. The identity, purity, and integrity of the final product must be confirmed before its use in downstream applications.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for assessing purity and monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically reported as a percentage area under the curve at a specific wavelength.
A Certificate of Analysis (CoA) from a CRO should include data from these techniques. For in-house syntheses, it is critical to perform these analyses to validate the product before proceeding with biological assays or further synthetic steps.
Conclusion
While this compound is not a readily available catalog chemical, its strategic importance in medicinal chemistry warrants the effort to procure it. For research teams, the choice between engaging a specialized CRO for a custom synthesis or leveraging in-house expertise to perform a well-established reductive amination provides two clear and effective pathways. By understanding the workflows, sourcing the necessary precursors, and implementing rigorous quality control, scientists and drug development professionals can reliably obtain this valuable building block to accelerate their research and discovery programs.
References
-
AxisPharm. Custom Synthesis Chemistry Contract Research Services Company. [Link]
-
ChiroBlock. What is Custom Synthesis? What is a CRO and what's a FTE contract?. [Link]
-
Dalton Pharma Services. Custom Chemical Synthesis | Fine Chemical Services. [Link]
-
LifeTein. Custom Chemical Synthesis Service. [Link]
-
Synfacts. Facile Synthesis of Functionalized 2-Aminopyridines. (2025). Thieme. [Link]
-
Biocompare. Chemical Synthesis Services. [Link]
-
Otava Chemicals. Custom Synthesis. [Link]
-
Atlanchim Pharma. Custom Synthesis. [Link]
-
CalChem Synthesis. Custom Synthesis | San Diego | California | USA. [Link]
-
Bouziane, A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(15), 4475. [Link]
-
Sharma, P., & Kumar, V. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(6), 680-696. [Link]
-
ResearchGate. 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. (2025). [Link]
- Google Patents.
-
ResearchGate. Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. [Link]
-
Apex Molecular. Fee For Service & Full Time Equivalent. [Link]
-
RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). [Link]
-
ResearchGate. 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. [Link]
-
Atlanchim Pharma. Custom synthesis : fee for service. [Link]
-
Charles River Laboratories. Drug Discovery Chemistry Services. [Link]
-
Thomasnet. Methylamines Suppliers. [Link]
-
Silver Fern Chemical. Methylamine Supplier | 74-89-5. [Link]
-
Frontier Specialty Chemicals. 2-Formyl-5-hydroxypyridine. [Link]
Sources
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- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
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- 7. atlanchimpharma.com [atlanchimpharma.com]
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- 9. Custom Chemical Synthesis | Fine Chemical Services [dalton.com]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-[(Methylamino)methyl]pyridin-2-amine via Reductive Amination of 6-Aminonicotinaldehyde
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 5-[(Methylamino)methyl]pyridin-2-amine, a valuable pyridine derivative for pharmaceutical and materials science research. The described protocol centers on the direct reductive amination of 6-aminonicotinaldehyde with methylamine. This document offers a detailed, step-by-step experimental procedure, an exploration of the underlying reaction mechanism, and critical insights into process optimization and safety considerations. The content is structured to empower researchers, scientists, and drug development professionals with the necessary knowledge to successfully execute this synthesis.
Introduction: Significance and Synthetic Strategy
This compound is a key building block in the development of various biologically active compounds and functional materials. Its structure, featuring a primary aromatic amine and a secondary aliphatic amine, allows for diverse downstream chemical modifications. The synthesis of this target molecule from 6-aminonicotinaldehyde presents a straightforward and efficient approach utilizing the well-established reductive amination reaction.[1][2]
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds in two main stages: the initial reaction between an aldehyde or ketone and an amine to form an imine or iminium ion intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine.[1][2] This one-pot procedure is often preferred over direct alkylation of amines, as it minimizes the common issue of over-alkylation.[2]
This guide will focus on the use of sodium borohydride as the reducing agent due to its ready availability, cost-effectiveness, and well-documented reactivity.
Reaction Mechanism and Rationale
The reductive amination of 6-aminonicotinaldehyde with methylamine follows a well-understood mechanistic pathway. The key steps are outlined below:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 6-aminonicotinaldehyde. This is typically acid-catalyzed to facilitate the dehydration of the resulting hemiaminal intermediate to form a Schiff base (imine).[1][3]
-
Reduction: The imine intermediate is then selectively reduced by a hydride-donating agent, in this case, sodium borohydride (NaBH₄), to yield the final product, this compound.[4][5] While other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be employed, NaBH₄ is a robust choice for this transformation.[2][4] It is crucial to allow for sufficient time for imine formation before the addition of sodium borohydride, as NaBH₄ can also reduce the starting aldehyde.[4]
The overall synthetic workflow can be visualized as follows:
Figure 1: Synthetic workflow for the preparation of this compound.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Recommendation |
| 6-Aminonicotinaldehyde | 69879-22-7 | C₆H₆N₂O | 122.13 | ChemScene[6], BLD Pharm[7] |
| Methylamine (40% in H₂O) | 74-89-5 | CH₅N | 31.06 | Sigma-Aldrich |
| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | Sigma-Aldrich |
| Methanol (anhydrous) | 67-56-1 | CH₄O | 32.04 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ | 84.01 | Prepare in-house |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Fisher Scientific |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | Sorbent Technologies |
Step-by-Step Procedure
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminonicotinaldehyde (1.22 g, 10.0 mmol).
-
Add anhydrous methanol (40 mL) to the flask and stir until the aldehyde is completely dissolved.
Step 2: Imine Formation
-
To the stirred solution, add methylamine (40% in water, 2.33 mL, 30.0 mmol, 3.0 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. A slight color change may be observed.
Step 3: Reduction
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly and portion-wise add sodium borohydride (0.76 g, 20.0 mmol, 2.0 equivalents) to the reaction mixture over 15-20 minutes. Caution: Hydrogen gas is evolved during this addition. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 9:1).
Step 4: Workup and Extraction
-
Carefully quench the reaction by the slow, dropwise addition of water (20 mL) at 0 °C.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the remaining aqueous residue, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
The column can be eluted with a gradient of dichloromethane and methanol (e.g., 100% DCM to 95:5 DCM:Methanol).
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight. The expected monoisotopic mass is approximately 137.0953 g/mol .[8]
-
FTIR Spectroscopy: To identify characteristic functional group vibrations.
Safety and Handling Precautions
-
6-Aminonicotinaldehyde: May be harmful if swallowed or in contact with skin. Handle with appropriate PPE.
-
Methylamine: Corrosive and flammable. Work in a well-ventilated fume hood and avoid ignition sources.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and in a controlled manner.
-
Methanol and Dichloromethane: Flammable and toxic solvents. Handle in a fume hood and avoid inhalation or skin contact.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from 6-aminonicotinaldehyde via reductive amination. The procedure is robust and can be adapted for various scales. By understanding the underlying chemical principles and adhering to the outlined experimental steps and safety precautions, researchers can successfully synthesize this valuable chemical intermediate for their research and development needs.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound. [Link][(methylamino)methyl]pyridin-2-amine]([Link])
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. Reductive Amination. [Link]
-
Organic Reactions. Reductive Amination. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
-
ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. chemscene.com [chemscene.com]
- 7. 69879-22-7|6-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]
- 8. PubChemLite - this compound (C7H11N3) [pubchemlite.lcsb.uni.lu]
Using 5-[(Methylamino)methyl]pyridin-2-amine in kinase inhibitor design
Application Note: Leveraging 5-[(Methylamino)methyl]pyridin-2-amine as a Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary
This guide details the strategic application of This compound (CAS: 206072-13-1, hereafter referred to as Fragment-5M ) in the design of ATP-competitive kinase inhibitors. While the 2-aminopyridine motif is a canonical hinge-binder, the inclusion of the 5-position (methylamino)methyl vector offers a unique dual-functionality: it acts as a high-nucleophilicity handle for library synthesis and a solubilizing vector that targets the solvent-exposed regions of the kinase domain.
This note covers the rational design principles, specific synthetic protocols for incorporating this moiety into pyrimidine cores, and biochemical validation workflows.
Rational Design & Structural Logic
The Pharmacophore Strategy
Kinase inhibitors typically consist of a "Head" (hinge binder), a "Core" (scaffold), and a "Tail" (solvent interaction). Fragment-5M is unique because it can function as either the Head or the Tail depending on the linkage chemistry, though it is most potently deployed as a Solvent-Interface Moiety .
-
Hinge Binding Mode (The "Head"): The 2-aminopyridine system presents a Donor-Acceptor (D-A) motif compatible with the backbone carbonyl and amide NH of hinge residues (e.g., Met318 in c-Src).
-
Solvent Interaction (The "Tail"): When attached to a central scaffold (e.g., via the aliphatic amine), the pyridine ring extends into the solvent front. The basicity of the pyridine nitrogen (pKa ~6.7) improves aqueous solubility, while the 2-amino group can form water-mediated hydrogen bonds with residues on the P-loop or αD-helix.
Physicochemical Modulation
A critical advantage of using Fragment-5M is the modulation of basicity upon coupling.
| State | Functional Group | Approx. pKa | Biological Implication |
| Free Fragment | Aliphatic Sec-Amine | ~10.5 | Too basic; potential hERG liability and poor permeability. |
| Free Fragment | Pyridine Nitrogen | ~6.8 | Good solubility; lysosomotropic. |
| Coupled Product | N-Aryl Amine | ~2.0 - 4.0 | Ideal. The aliphatic amine becomes an aniline-like system upon coupling to a heteroaryl core, neutralizing the high pKa while retaining the pyridine's moderate solubility. |
Pathway Visualization
The following diagram illustrates the binding topology and the synthetic logic.
Figure 1: Topology of Fragment-5M application. The fragment serves as the interface between the hydrophobic core and the solvent environment.
Experimental Protocols
Protocol A: Selective Coupling via Nucleophilic Aromatic Substitution (SNAr)
Objective: To couple Fragment-5M to a 2,4-dichloropyrimidine core.
Challenge: The fragment contains two nucleophilic nitrogens: the aromatic primary amine (2-NH2) and the aliphatic secondary amine (NH-Me).
Solution: Exploiting nucleophilicity differences. The aliphatic secondary amine is significantly more nucleophilic (
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
This compound (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: n-Butanol or DMF[1]
-
Temperature control block
Step-by-Step Procedure:
-
Preparation: Dissolve 2,4-dichloropyrimidine (100 mg, 0.67 mmol) in n-Butanol (3 mL) in a reaction vial.
-
Addition: Add DIPEA (290 µL, 1.68 mmol) followed by Fragment-5M (92 mg, 0.67 mmol).
-
Note: Add the fragment slowly. Although the aliphatic amine is favored, high local concentrations can lead to bis-substitution.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Monitor by LC-MS. Look for the m/z corresponding to the mono-substituted product (M+1 = ~250-260 Da depending on isotope). The aliphatic amine adduct is the kinetic product.
-
-
Work-up:
-
Purification: Flash chromatography (DCM:MeOH gradient 0-10%).
-
Validation: 1H NMR should show the distinct singlet of the N-Methyl group (~3.0 ppm) shifted downfield due to attachment to the electron-deficient pyrimidine.
-
Protocol B: Biochemical Potency Evaluation (TR-FRET)
Objective: Determine the IC50 of the synthesized inhibitor against a target kinase (e.g., CDK4/6 or Src).
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a LanthaScreen™ format.
-
Reagent Setup:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.
-
Antibody: Europium-labeled anti-tag antibody (specific to the kinase).
-
-
Compound Preparation:
-
Prepare a 10-point dilution series of the inhibitor in DMSO (Top concentration 10 µM, 1:3 serial dilution).
-
Transfer 50 nL to a 384-well low-volume white plate (acoustic dispensing preferred).
-
-
Assay Reaction:
-
Add 5 µL of Kinase/Antibody mixture (optimized concentration, typically 5 nM kinase).
-
Incubate for 30 minutes at RT to allow compound binding.
-
Add 5 µL of Tracer (at
concentration).
-
-
Readout:
-
Incubate for 60 minutes.
-
Read on a plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Europium]).
-
-
Data Analysis:
-
Calculate TR-FRET ratio (Em665/Em615).
-
Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.
-
Synthetic Workflow Diagram
The following Graphviz diagram outlines the logic for chemoselective synthesis, a critical step in using this fragment effectively.
Figure 2: Synthetic workflow emphasizing the chemoselective coupling of the aliphatic amine.
References & Authority
-
Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. Link
-
Context: Defines the binding modes (Type I/II) where the 2-aminopyridine motif is essential.
-
-
Lücking, U. et al. (2013). Identification of Potent and Selective Mps1 Inhibitors. ChemMedChem. Link
-
Context: Demonstrates the use of aminopyridine scaffolds and the importance of 5-position substitution for solubility and selectivity.
-
-
Abdel-Magid, A. F. et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
-
Context: The foundational protocol for synthesizing the "methylaminomethyl" fragment from the corresponding aldehyde if commercial stock is unavailable.
-
-
Zhang, J. et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link
-
Context: authoritative review on the structural requirements for kinase inhibitor success, supporting the "Tail" modification strategy.
-
Sources
Application Note: Chemoselective Amide Coupling with 5-(methylaminomethyl)pyridin-2-amine
Executive Summary
This guide details the synthetic protocols for amide coupling reactions involving 5-(methylaminomethyl)pyridin-2-amine . This building block presents a classic "Janus" challenge in medicinal chemistry: it contains two distinct nucleophilic centers with vastly different electronic and steric profiles.
-
Site A (Aliphatic): A secondary methylamino group attached to a methylene linker. High nucleophilicity (
). -
Site B (Aromatic): A primary amino group attached directly to the electron-deficient pyridine ring. Low nucleophilicity (
for the ring nitrogen; the exocyclic amine is resonance-deactivated).
Successful utilization of this scaffold requires strict chemoselective control. This note provides validated workflows for targeting either amine selectively, utilizing HATU for the aliphatic site and T3P® (Propylphosphonic anhydride) for the challenging aromatic site.
Chemical Analysis & Reactivity Profile
To design a robust process, one must understand the electronic disparity between the two amines.
| Feature | 5-(methylaminomethyl) (Secondary) | 2-amino (Primary Heteroaromatic) |
| Hybridization | ||
| Nucleophilicity | High . Reacts rapidly with activated esters. | Low . Resonance delocalization into the pyridine ring reduces availability of the lone pair. |
| Basicity ( | ~10.0 (Protonates first) | ~6.8 (Ring N protonates; exocyclic |
| Sterics | Moderate (Secondary amine) | High (Orthogonal repulsion from ring hydrogens) |
| Preferred Reagent | HATU, EDC/HOBt | T3P, Ghosez’s Reagent, or Acid Chlorides |
Decision Logic for Synthesis
The following decision tree illustrates the required workflow based on your target amide location.
Figure 1: Strategic workflow for chemoselective functionalization.
Protocol A: Selective Coupling at the Aliphatic Amine
Objective: Acylate the secondary aliphatic amine while leaving the primary aromatic amine untouched.
Mechanism: Kinetic control. The aliphatic amine is orders of magnitude more nucleophilic. By using a stoichiometric amount of activated ester at moderate pH, the aliphatic amine intercepts the acylating agent before the aromatic amine can react.
Materials
-
Amine: 5-(methylaminomethyl)pyridin-2-amine (1.0 equiv).
-
Carboxylic Acid: Target acid (1.0 equiv).
-
Coupling Agent: HATU (1.1 equiv).
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv).
-
Solvent: DMF (anhydrous) or DCM.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir at room temperature (RT) for 5–10 minutes. Note: The solution typically turns yellow/orange.
-
Addition: Add 5-(methylaminomethyl)pyridin-2-amine (1.0 equiv) dissolved in a minimum amount of DMF.
-
Critical: If starting with the HCl salt of the amine, add the remaining DIPEA (1.5 equiv) to the amine solution before adding it to the activated acid to ensure the aliphatic amine is deprotonated.
-
-
Reaction: Stir at RT for 1–3 hours. Monitor by LCMS.[1][2]
-
Success Criteria: Disappearance of acid; appearance of product peak (
). The aromatic amine ( ) should be .
-
-
Workup: Dilute with EtOAc. Wash with saturated
(x2), water (x1), and brine (x1). Dry over and concentrate. -
Purification: Flash chromatography (typically DCM/MeOH gradients).
Protocol B: Coupling at the Aromatic Amine (2-Position)
Objective: Acylate the low-reactivity 2-amino group. Challenge: The aliphatic amine must be masked. If unprotected, it will react immediately. Furthermore, standard coupling agents (EDC, HATU) often fail to drive the reaction with electron-poor 2-aminopyridines to completion, leading to stalled reactions or intermediates.
Solution: Use T3P® (Propylphosphonic anhydride) .[3][4][5] T3P acts as a potent dehydrating agent that drives equilibrium toward the amide, minimizes epimerization, and works exceptionally well in pyridine (which acts as both solvent and base/catalyst).
Materials
-
Substrate: tert-butyl methyl((6-aminopyridin-3-yl)methyl)carbamate (Boc-protected precursor).
-
Carboxylic Acid: Target acid (1.1 equiv).
-
Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv).
-
Solvent/Base: Pyridine (anhydrous). Alternatively, EtOAc with 4-5 equiv of N-Methylmorpholine (NMM).
Step-by-Step Procedure
-
Protection (If required):
-
React the starting diamine with
(0.95 equiv) in DCM at . The aliphatic amine reacts selectively. Purify the mono-Boc intermediate before proceeding.
-
-
Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and the Boc-protected Amine (1.0 equiv) in EtOAc (or Pyridine for difficult substrates). Concentration ~0.2 M.
-
Reagent Addition:
-
If using EtOAc: Add NMM (4.0 equiv) followed by T3P solution (2.0 equiv) dropwise.
-
If using Pyridine: Add T3P solution (2.0 equiv) dropwise directly to the mixture.
-
-
Reaction: Heat the mixture to 50–60°C for 12–24 hours.
-
Why Heat? The 2-aminopyridine nucleophile is weak; thermal energy is often required to overcome the activation barrier, even with T3P.
-
-
Monitoring: Check LCMS for conversion. If incomplete after 24h, add 0.5 equiv additional T3P.
-
Workup (Crucial for T3P):
-
Deprotection: Treat the isolated material with TFA/DCM (1:4) or 4M HCl in Dioxane to remove the Boc group and reveal the aliphatic amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Bis-acylation (Path A) | Excess coupling agent or high temperature.[1] | Use exactly 1.0 equiv of acid. Perform reaction at |
| No Reaction (Path B) | Nucleophile is too weak; Acid is sterically hindered. | Switch from HATU to T3P or Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Increase temp to |
| Regioselectivity Loss | Proton transfer issues during Path A. | Ensure the pH is controlled (pH 8-9). If pH is too low, the aliphatic amine protonates, slowing it down and allowing the aromatic amine to compete (unlikely but possible). |
| Emulsion during Workup | Pyridine presence.[1][2][6] | Wash organic layer with |
References
-
T3P Reagent Capabilities
-
2-Aminopyridine Reactivity
-
General Amide Coupling Reviews
-
Amide bond formation: beyond the myth of coupling reagents.[6] (Valeur, E., & Bradley, M.)
-
Source:
- Context: Comprehensive review of coupling agents including H
-
-
Chemoselectivity of Amines
- Chemoselective Acylation of Primary Amines in the Presence of Secondary Amines.
-
Source:
- Context: General principles of kinetic control in amine acyl
Sources
- 1. reddit.com [reddit.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Amino-5-(methylaminomethyl)pyridine as a Versatile N,N'-Bidentate Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the synthesis, characterization, and application of 2-Amino-5-(methylaminomethyl)pyridine as a versatile N,N'-bidentate ligand. It is designed to serve as a practical resource, offering field-proven insights and step-by-step protocols for its use in coordination chemistry. The guide covers the ligand's synthesis, its coordination principles, the preparation of a representative ruthenium(II) complex, and a protocol for evaluating the catalytic activity of the resulting complex in transfer hydrogenation reactions.
Introduction: The Profile of a Promising Ligand
In the expansive field of coordination chemistry, the design of ligands is paramount to tuning the properties of metal complexes for specific applications, from catalysis to materials science and medicinal chemistry.[1][2] 2-Amino-5-(methylaminomethyl)pyridine emerges as a compelling bidentate ligand, featuring two distinct nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized secondary amine in the side chain.
This N,N'-donor set allows the ligand to form a stable five-membered chelate ring upon coordination to a metal center. The inherent asymmetry and the flexible aminomethyl arm distinguish it from more rigid ligands, offering unique steric and electronic environments that can be exploited in catalyst design and beyond. This guide will explore the practical aspects of harnessing this ligand's potential.
Physicochemical & Structural Data
A thorough understanding of the ligand's fundamental properties is crucial for its effective application.
| Property | Value | Source |
| Chemical Name | 2-Amino-5-(methylaminomethyl)pyridine | - |
| Molecular Formula | C₇H₁₁N₃ | - |
| Molecular Weight | 137.18 g/mol | - |
| Appearance | Varies; often an oil or low-melting solid | - |
| Key Donor Atoms | Pyridinic Nitrogen (N_py), Amine Nitrogen (N_amine) | - |
| Chelate Ring Size | 5-membered ring | - |
Synthesis of the Ligand: A Practical Protocol
While 2-Amino-5-(methylaminomethyl)pyridine can be sourced commercially, in-house synthesis is often required. A common synthetic route involves the reductive amination of 2-amino-5-formylpyridine with methylamine.
Protocol 3.1: Synthesis via Reductive Amination
Causality: This two-step, one-pot procedure first forms a Schiff base (imine) intermediate from the aldehyde and amine, which is then immediately reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) to the desired secondary amine. Performing the reaction in situ minimizes the isolation of the potentially unstable imine.
Materials:
-
2-amino-5-formylpyridine
-
Methylamine (e.g., 40% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Imine Formation: Dissolve 1.0 eq of 2-amino-5-formylpyridine in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.2 eq of methylamine solution dropwise while stirring. Maintain the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours.
-
In Situ Reduction: Cool the mixture back down to 0 °C. Cautiously add 1.5 eq of sodium borohydride in small portions. Note: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Add dichloromethane (DCM) to the aqueous residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by column chromatography on silica gel if necessary.
Coordination Chemistry: The Art of Chelation
The effectiveness of 2-Amino-5-(methylaminomethyl)pyridine as a ligand stems from the chelate effect. The simultaneous binding of both nitrogen atoms to a metal center is entropically more favorable than the binding of two separate monodentate ligands. This results in the formation of thermodynamically stable metal complexes.
The coordination involves the lone pair of the pyridinic nitrogen and the lone pair of the secondary amine nitrogen, forming a stable five-membered ring.
Caption: Chelation of the ligand to a metal center (M).
Application Note: Synthesis of a Ruthenium(II) Arene Complex
Ruthenium(II) complexes are of significant interest for their catalytic activities, particularly in hydrogenation and transfer hydrogenation reactions.[3][4][5] The combination of an arene ligand (like p-cymene) with a bidentate N,N' ligand creates a stable, yet catalytically active "piano-stool" geometry.
Protocol 5.1: Synthesis of [RuCl(p-cymene)(2-Amino-5-(methylaminomethyl)pyridine)]Cl
Causality: This protocol uses the dimeric precursor [RuCl₂(p-cymene)]₂. The reaction proceeds via a bridge-splitting mechanism where the bidentate ligand displaces the bridging chlorides to coordinate to a single ruthenium center, yielding the monomeric cationic complex. Methanol is a suitable solvent for this transformation.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)
-
2-Amino-5-(methylaminomethyl)pyridine (the ligand)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon source
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask equipped with a condenser under an inert atmosphere (Nitrogen or Argon). This is critical as organometallic reagents can be air-sensitive.
-
Reagent Addition: Add [RuCl₂(p-cymene)]₂ (1.0 eq) and the ligand (2.1 eq, a slight excess ensures complete reaction of the dimer) to the flask.
-
Solvent & Reflux: Add anhydrous methanol via cannula or syringe. Heat the resulting orange/red suspension to reflux. The mixture should become a clear solution as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 4-6 hours.
-
Isolation: After cooling to room temperature, reduce the solvent volume by approximately half under vacuum.
-
Precipitation: Add diethyl ether to the concentrated solution until a precipitate forms. Diethyl ether acts as an anti-solvent, causing the polar, ionic product to precipitate.
-
Collection: Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum. The product is typically an orange or red-brown powder.
Characterization Workflow
Confirming the structure and purity of the synthesized complex is a self-validating step crucial for trustworthy results. A combination of spectroscopic methods should be employed.
Caption: Workflow for the characterization of the metal complex.
Expected Spectroscopic Signatures:
| Technique | Purpose & Expected Observations |
| ¹H NMR | Structural Elucidation: Compare the spectrum to the free ligand. Expect downfield shifts of the pyridine and aminomethyl protons upon coordination to the electron-deficient Ru(II) center. The p-cymene ligand will show characteristic signals (a septet and two doublets for the isopropyl group, a singlet for the methyl group, and doublets for the aromatic protons).[3] |
| FT-IR | Confirmation of Coordination: Look for a shift in the ν(N-H) stretching frequency of the secondary amine compared to the free ligand. This shift indicates the involvement of the amine nitrogen in coordination. |
| ESI-MS | Mass Verification: In the positive ion mode, the primary peak should correspond to the cationic part of the complex, [M-Cl]⁺ or { [RuCl(p-cymene)(L)] }⁺. The observed isotopic pattern should match the theoretical pattern for a ruthenium-containing species. |
Application Note: Catalytic Transfer Hydrogenation
Ruthenium-amine complexes are well-established catalysts for the transfer hydrogenation of ketones to alcohols, using a hydrogen donor like isopropanol.[4][5] This process is a cornerstone of green chemistry, avoiding the need for high-pressure hydrogen gas.
Protocol 6.1: Transfer Hydrogenation of Acetophenone
Causality: The catalytic cycle is believed to involve the formation of a ruthenium-hydride species. The base (e.g., KOH or NaOiPr) is crucial for generating the active catalyst by deprotonating the coordinated amine or the isopropanol to facilitate hydride transfer.
Materials:
-
Synthesized Ruthenium complex (catalyst)
-
Acetophenone (substrate)
-
Anhydrous 2-propanol (isopropanol, hydrogen donor and solvent)
-
Potassium hydroxide (KOH, base/co-catalyst)
-
Schlenk tube or similar reaction vessel, gas chromatograph (GC) for analysis
Procedure:
-
Setup: In a Schlenk tube under an inert atmosphere, add the ruthenium catalyst (e.g., 0.1 mol%).
-
Add Reagents: Add acetophenone (1.0 mmol, 1.0 eq).
-
Add anhydrous 2-propanol (e.g., 5 mL).
-
Prepare a fresh solution of KOH in 2-propanol and add the required amount (e.g., 10 mol%) to initiate the reaction.
-
Reaction: Place the sealed tube in a preheated oil bath (e.g., 80 °C) and stir.
-
Monitoring & Analysis: Take aliquots from the reaction mixture at regular intervals, quench with a small amount of dilute HCl, and analyze by Gas Chromatography (GC) to determine the conversion of acetophenone to 1-phenylethanol.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in complex synthesis | Incomplete reaction; moisture in reagents/solvents. | Ensure anhydrous conditions; increase reaction time or temperature slightly; confirm purity of starting materials. |
| No catalytic activity | Inactive catalyst; insufficient base. | Re-purify the catalyst; ensure the base is freshly prepared and anhydrous; increase base concentration. |
| Broad NMR signals | Paramagnetic species present; fluxional behavior. | Check for Ru(III) impurities; acquire NMR at different temperatures (variable temperature NMR). |
Conclusion
2-Amino-5-(methylaminomethyl)pyridine is a highly adaptable and effective N,N'-bidentate ligand. Its straightforward synthesis and the stable, yet reactive nature of its metal complexes make it a valuable tool for chemists. The protocols detailed herein provide a robust framework for synthesizing and utilizing a representative ruthenium complex, opening avenues for further exploration in catalysis and other areas of chemical science.
References
-
We report the synthesis and characterization of new ruthenium(II) and iridium(III) complexes of a new bidentate chelate. (2017). National Institutes of Health. [Link]
-
Compounds derived from 2-aminopyridine are versatile ligands for supporting metal-metal bonded complexes. (n.d.). Wiley Online Library. [Link]
-
Baratta, W., et al. (2005). 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics, 24(7), 1660–1669. [Link]
-
Thomas, N. C., & Deacon, G. B. (1986). Synthesis of ruthenium(II) carbonyl chloride complexes containing N-donor bidentate ligands. Inorganica Chimica Acta, 118(1), 85-94. [Link]
-
Synthesis of 2-amino-5-methylpyridine. (n.d.). PrepChem.com. [Link]
-
Gunduz, S., et al. (2021). Synthesis of Ruthenium(II) Complexes Containing Tridentate Triamine (′N ͡N ͡N′) and Bidentate Diamine Ligands (N ͡N′): as Catalysts for Transfer Hydrogenation of Ketones. Polyhedron, 209, 115474. [Link]
-
Early transition metal complexes containing aminopyridinato ligands. (n.d.). Pure and Applied Chemistry. [Link]
-
Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. (2015). Dalton Transactions, 44(32), 14397-14404. [Link]
-
Donlawson, C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Advances in Medical and Pharmaceutical Sciences, 23(7), 56-72. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine. (1994).
-
Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. (2021). National Institutes of Health. [Link]
-
Reactivity of non-organometallic ruthenium(II) polypyridyl complexes and their application as catalysts for hydride transfer reactions. (2023). Frontiers in Chemistry, 11. [Link]
-
2-Amino-5-methylpyridine. (n.d.). PubChem. [Link]
-
Ruthenium(II) Complexes Incorporating the Bidentate Ligand Containing Imidazolium Moiety: Synthesis, Characterization, and Electrochemical Properties and Their Application for Visible-Light induced Hydrogen-Evolving System. (2013). The Royal Society of Chemistry. [Link]
-
Palladium(II) complexes containing N,N′-bidentate imine ligands derived from picolinaldehyde and substituted anilines: Synthesis, structure and polymerisation of methyl methacrylate. (2013). Inorganica Chimica Acta, 405, 301-308. [Link]
- 2-amino-5-methyl pyridine and process of making it. (1948).
-
2-AMINO-5-METHYL PYRIDINE (FOR SYNTHESIS). (n.d.). s d fine-chem limited. [Link]
-
Application of Arene ruthenium(II) complexes with pyridine-2-carboxaldimine ligands in the transfer hydrogenation of ketones. (2019). Journal of Organometallic Chemistry, 880, 137-144. [Link]
-
Synthesis and Characterization of Chiral Ruthenium Aminophosphine Complexes and Their Catalytic Applications. (2024). SSRN. [Link]
-
Mu, G., et al. (2020). Dinuclear Complexes of Flexidentate Pyridine-Substituted Formazanate Ligands. Chemistry – A European Journal, 26(51), 11877–11886. [Link]
-
Lewandowski, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13354–13363. [Link]
-
Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand. (2020). Frontiers in Chemistry, 8, 591. [Link]
-
Catalytic water oxidation by ruthenium(II) quaterpyridine (qpy) complexes: evidence for ruthenium(III) qpy-N,N'''-dioxide as the real catalysts. (2014). Chemistry – A European Journal, 20(52), 17298-17302. [Link]
Sources
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. Ruthenium (II) and Iridium (III) Complexes of N-Heterocyclic Carbene and Pyridinol Derived Bidentate Chelates: Synthesis, Characterization, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Boc-Protection of 5-[(Methylamino)methyl]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the strategic application of the tert-butoxycarbonyl (Boc) protecting group to 5-[(Methylamino)methyl]pyridin-2-amine, a bifunctional molecule of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just protocols, but a foundational understanding of the underlying chemical principles that govern selectivity in the protection of this substrate's distinct amino functionalities.
The inherent challenge in the synthetic manipulation of this compound lies in the presence of two nucleophilic centers: a primary aromatic amine (pyridin-2-amine) and a secondary aliphatic amine (methylamino). The successful execution of a synthetic route involving this molecule often hinges on the ability to selectively protect one amine while leaving the other available for subsequent reactions. This guide will provide the strategic insights and detailed methodologies to achieve this selectivity.
Understanding the Basis of Selectivity: Nucleophilicity and Steric Hindrance
The differential reactivity of the two amino groups in this compound is the cornerstone of selective protection. The key factors at play are nucleophilicity and steric hindrance.
-
Pyridin-2-amine (Primary Aromatic Amine): The lone pair of electrons on the nitrogen atom of the pyridin-2-amine is delocalized into the aromatic π-system of the pyridine ring. This delocalization significantly reduces its electron density and, consequently, its nucleophilicity. Such aromatic amines are known to be poorly nucleophilic substrates for Boc protection under standard conditions.[1]
-
Methylamino Group (Secondary Aliphatic Amine): In contrast, the lone pair on the nitrogen of the secondary methylamino group is localized and its availability is enhanced by the electron-donating effect of the methyl and methylene groups. This makes the secondary amine significantly more nucleophilic and thus more reactive towards electrophiles like di-tert-butyl dicarbonate ((Boc)₂O).
This inherent difference in nucleophilicity allows for a strategic approach to selective protection. By carefully controlling reaction conditions, particularly stoichiometry and temperature, one can favor the protection of the more reactive secondary amine.
Strategic Pathways for Selective Boc-Protection
The divergent reactivity of the two amino groups opens up two distinct strategic pathways for the selective introduction of a single Boc group.
Caption: Logical workflow for the selective Boc-protection of this compound.
Protocol 1: Selective Boc-Protection of the Secondary Methylamino Group
This protocol leverages the higher nucleophilicity of the secondary amine to achieve selective protection under kinetically controlled conditions. The key is to use a limited amount of the Boc-protection reagent, di-tert-butyl dicarbonate ((Boc)₂O).
Mechanistic Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] The more nucleophilic secondary amine preferentially attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[2][3][4] A mild base is often employed to scavenge the proton generated during the reaction, thereby driving the equilibrium towards the protected product.[2]
Caption: Experimental workflow for the selective protection of the secondary amine.
Experimental Protocol
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM or THF (approximately 0.1-0.2 M concentration).
-
Base Addition: Add triethylamine (1.2-1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the reaction rate and improve selectivity.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equiv) in the same solvent to the cooled reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (pyridin-2-yl)methyl(methyl)carbamate.
Summary of Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| (Boc)₂O Stoichiometry | 1.0 - 1.1 equivalents | Limits the reaction to the more nucleophilic secondary amine, preventing di-protection. |
| Base | Triethylamine (TEA) | A non-nucleophilic base to neutralize the acid byproduct.[2] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents that are compatible with the reaction conditions.[5] |
| Temperature | 0 °C to Room Temperature | Lower temperature enhances selectivity by favoring the kinetically preferred product. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion of the starting material. |
Protocol 2: Selective Boc-Protection of the Primary Pyridin-2-amine
Achieving selective protection of the less nucleophilic primary aromatic amine requires more forcing conditions or the use of a catalyst to enhance its reactivity. This protocol is based on methodologies developed for the Boc-protection of less reactive amines and aminopyridines.[6]
Mechanistic Principle
To overcome the lower nucleophilicity of the pyridin-2-amine, a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed. DMAP is a hypernucleophilic acylation catalyst that reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate.[7][8] This intermediate is more susceptible to attack by the weakly nucleophilic primary amine.[7] Using an excess of (Boc)₂O ensures that the more reactive secondary amine is also protected, leading to a di-protected intermediate, from which the more labile Boc group on the secondary amine can be selectively removed if desired, or this protocol can be used to achieve di-protection. For selective protection of the primary amine, a subsequent selective deprotection step would be required.
A more direct approach for selective primary amine protection on aminopyridines involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT), which has been shown to provide high selectivity and yield.[6][9]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 9. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 5-[(Methylamino)methyl]pyridin-2-amine
Case Reference: 5-MAMPA-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
The Diagnostic: Why is this molecule fighting you?
You are likely encountering solubility issues with 5-[(Methylamino)methyl]pyridin-2-amine (hereafter 5-MAMPA ) in standard organic solvents like Dichloromethane (DCM), Toluene, or Diethyl Ether.[1] To solve this, we must first diagnose the molecular root cause.[2] 5-MAMPA is not a simple organic base; it is a poly-functional hydrogen-bond networker .[1]
Molecular Analysis
-
Primary Basic Center (Side Chain): The (methylamino)methyl group is a secondary aliphatic amine (
). It is highly basic and prone to protonation by even weak acidic impurities (like carbonic acid in wet solvents). -
Secondary Basic Center (Ring): The pyridine nitrogen is less basic (
) due to the electron-donating effect of the 2-amino group, but it remains a hydrogen bond acceptor. -
H-Bond Donor (Exocyclic Amine): The 2-amino group acts as a hydrogen bond donor.[1]
The Problem: In non-polar or moderately polar solvents (DCM, Toluene), 5-MAMPA molecules prefer to interact with each other rather than the solvent.[2] They form tight intermolecular hydrogen-bond networks (lattice energy > solvation energy).[1] Furthermore, if you are working with a salt form (e.g., HCl or TFA salt), the ionic lattice is virtually insoluble in non-polar organics.[2]
Troubleshooting Workflow: The "Fix" Matrix
Do not blindly add more solvent. Follow this logic gate to determine the correct solubilization strategy.
Strategy A: The "Free Base" Check (Critical)
Issue: Many commercial supplies of aminopyridines are stabilized as Hydrochloride (HCl) or Dihydrochloride (2HCl) salts. Symptom: The solid is a white crystalline powder that sinks in DCM and floats in Ether, showing zero dissolution.[2] Solution: You must break the ionic lattice.
-
Action: Partition the solid between DCM and 1N NaOH (aq). The high pH (
) ensures both amine centers are deprotonated. Collect the organic layer.[3]
Strategy B: The "Polar Spike" (Co-Solvent System)
Issue: The free base is oily or gummy and won't fully dissolve in pure DCM. Mechanism: Pure DCM ($ \delta_p \approx 7.3 $) lacks the H-bond acceptor strength to disrupt the 5-MAMPA intermolecular network.[1] Solution: Create a solvent system that mimics the molecule's polarity.
-
The "Magic" Mix: DCM : Methanol (9:1 v/v) .
-
Why: Methanol acts as an H-bond donor/acceptor bridge, solvating the amine groups while the DCM solubilizes the aromatic core.
Strategy C: The "Hünig's Spike" (In-Situ De-aggregation)
Issue: You need anhydrous conditions (cannot use aqueous base) but the amine is crashing out. Solution: Add 1.5 - 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) .[1]
-
Why: DIPEA is a bulky base. It effectively "caps" any stray protons and disrupts H-bonding aggregates without acting as a nucleophile in your downstream reaction.[1]
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for solubilizing 5-MAMPA.
Figure 1: Decision tree for selecting the correct solubilization method based on the physical state of 5-MAMPA and the target solvent system.
Standard Operating Protocols (SOPs)
Protocol 1: Generating the Soluble Free Base
Use this if your starting material is a salt (HCl, HBr, TFA).[2]
-
Suspend: Place 1.0 g of 5-MAMPA salt in a separatory funnel.
-
Basify: Add 20 mL of 1N NaOH (pH should be >12). Shake until the solid dissolves into the aqueous layer.
-
Extract: Add 30 mL of DCM (or DCM:Isopropanol 3:1 if stubborn). Shake vigorously for 2 minutes.
-
Separate: Collect the lower organic layer.
-
Repeat: Extract the aqueous layer 2 more times with 20 mL solvent.
-
Dry: Combine organics, dry over anhydrous
(Sodium Sulfate), and filter. -
Result: The filtrate contains the solubilized free base ready for reaction.
Protocol 2: The "DCM/MeOH" Solvent System
Use this for chromatography or reactions tolerant of protic solvents.
| Component | Volume Fraction | Function |
| Dichloromethane (DCM) | 90% - 95% | Solubilizes the aromatic pyridine core.[1] |
| Methanol (MeOH) | 5% - 10% | Disrupts intermolecular H-bonds; solvates the amine.[1] |
| Triethylamine (TEA) | 0.5% - 1% | Prevents streakiness on silica; ensures basicity.[1] |
Preparation:
-
Measure 90 mL of DCM.
-
Add 10 mL of Methanol.
-
(Optional) Add 1 mL of Triethylamine.
-
Note: Do not exceed 15% Methanol, or silica gel will begin to dissolve/degrade during purification.[2]
Frequently Asked Questions (FAQs)
Q: I am trying to acylate the side-chain amine in DCM, but the starting material is a suspension. Will it work? A: Yes, but it will be slow. This is a heterogeneous reaction. As the dissolved amine reacts, more solid will dissolve (Le Chatelier’s principle).[2]
-
Optimization: Add 2.0 equivalents of DIPEA or Pyridine . This acts as a phase-transfer catalyst of sorts, solubilizing the amine and scavenging the acid generated by the acylation.
Q: Can I use DMF or DMSO instead? A: 5-MAMPA is highly soluble in DMSO and DMF due to their high dielectric constants.[1] However, removing these solvents is difficult.[2]
-
Recommendation: If you must use them, use a "Minimum Volume" approach. Dissolve your amine in the minimum amount of DMF (e.g., 0.5 mL), then dilute this concentrated solution into your main solvent (DCM/THF).[2]
Q: My product is stuck on the silica column. I used 100% DCM. A: The 2-aminopyridine moiety binds strongly to acidic silica silanols.[1]
-
Fix: Flush the column with DCM : MeOH : NH4OH (90 : 9 : 1) . The ammonium hydroxide competes for the silanol sites, releasing your amine.[2]
References
-
Solubility of 2-Aminopyridine Derivatives
-
Source: Journal of Chemical & Engineering Data.[4] "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents."
- Relevance: Establishes the baseline solubility profile (High in alcohols/polar aprotic, low in pure hydrocarbons).
-
-
pKa Values of Aminopyridines and Alkyl Amines
- Source: Evans pKa Table / Bordwell pKa Table.
-
Relevance: Justifies the basicity difference between the ring N (pKa ~6.[5]9) and side chain N (pKa ~10.7).
-
Link:
-
Purification of Polar Amines
-
Hansen Solubility Parameters (HSP)
Sources
- 1. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-aminopyridine [chemister.ru]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility parameters (HSP) [adscientis.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability & Storage of 5-(methylaminomethyl)pyridin-2-amine
Topic: Preventing Oxidation of 5-(methylaminomethyl)pyridin-2-amine During Storage Content Type: Technical Support Center Guide
Status: Active Last Updated: October 26, 2023 Applicable Compound: 5-(methylaminomethyl)pyridin-2-amine (Free Base)
Executive Summary
This guide addresses the inherent instability of 5-(methylaminomethyl)pyridin-2-amine . Due to the electron-rich 2-aminopyridine core combined with a secondary "benzylic-like" amine at the 5-position, this compound is highly susceptible to oxidative dealkylation and N-oxide formation. This guide provides field-proven protocols for storage, diagnostics for degradation, and rescue methodologies for oxidized batches.
Part 1: The Chemistry of Degradation (FAQ)
Q: Why does my compound turn brown/black even in the freezer?
A: The darkening is a hallmark of "pyridylic" oxidation and polymerization. Unlike simple aliphatic amines, 5-(methylaminomethyl)pyridin-2-amine possesses a "pyridylic" carbon (the methylene group at C5). This position is chemically equivalent to a benzylic position, making the C-H bonds significantly weaker and prone to radical abstraction by atmospheric oxygen.
The Degradation Cascade:
-
Initiation: Trace oxygen creates a radical at the methylene bridge.
-
Propagation: This radical reacts with O₂ to form a peroxide, which decomposes to an imine .
-
Hydrolysis: The imine hydrolyzes (reacts with moisture), cleaving the molecule into 6-aminonicotinaldehyde and methylamine .
-
Polymerization: The resulting aldehyde reacts with the primary amine of the parent molecule (at position 2), forming complex Schiff base oligomers (chromophores) that appear as brown/black tar.
Q: How can I confirm degradation without wasting the whole sample?
A: Use 1H NMR for a definitive "Go/No-Go" decision. Do not rely solely on color, as trace impurities can cause intense coloration without significant bulk degradation.
Diagnostic Signals (DMSO-d6):
| Feature | Chemical Shift (δ) | Interpretation |
|---|---|---|
| Parent Methylene | ~3.5 - 3.7 ppm (Singlet) | Intact compound. |
| New Aldehyde | ~9.8 - 10.0 ppm (Singlet) | Oxidative cleavage product (6-aminonicotinaldehyde). |
| Imine Proton | ~8.2 - 8.5 ppm | Intermediate oxidation product. |
| Broad Humps | 6.0 - 8.0 ppm baseline | Oligomerization/Polymerization. |
Part 2: Visualizing the Threat
The following diagram illustrates the mechanistic pathway of degradation, highlighting why moisture and oxygen exclusion is critical.
Figure 1: The oxidative degradation pathway of 5-(methylaminomethyl)pyridin-2-amine, leading to cleavage and polymerization.
Part 3: Storage Protocols (Troubleshooting Guide)
Scenario A: Long-Term Storage (>1 Month)
Objective: Halt all radical propagation and hydrolysis.
The "Argon Sandwich" Protocol:
-
Container Selection: Use an amber glass vial with a PTFE-lined screw cap. Never use polyethylene bags or snap-cap tubes (oxygen permeates these plastics).
-
Atmosphere Exchange:
-
Place the open vial in a desiccator or glove box.
-
Cycle vacuum/Argon (or Nitrogen) 3 times. Argon is preferred as it is heavier than air and "blankets" the solid.
-
-
Sealing: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange due to freezer temperature fluctuations.
-
Temperature: Store at -20°C or -80°C .
-
Why? Low temperature kinetically slows the radical initiation step.
-
Scenario B: Active Use (Daily/Weekly Access)
Objective: Minimize moisture introduction during repeated opening.
-
Aliquot Immediately: Upon receipt, divide the bulk material into single-use aliquots inside a glove bag/box.
-
Warm Before Opening:
-
Critical Step: When removing a vial from the freezer, let it equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.
-
Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine, accelerating the hydrolysis step shown in Figure 1.
-
Part 4: Rescue & Stabilization (Advanced)
Protocol: Acid-Base Rescue of Oxidized Material
If your compound has darkened but NMR shows >80% intact material, use this purification method.
-
Dissolution: Dissolve the crude dark solid in 1M HCl (aqueous). The amine and pyridine nitrogen will protonate, becoming water-soluble.
-
Filtration: Filter the solution through a 0.2 µm PTFE filter or a small pad of Celite.
-
Function: The "brown tar" oligomers are often non-basic or lipophilic and will be trapped on the filter or remain undissolved.
-
-
Washing: Wash the acidic aqueous layer with Dichloromethane (DCM) x2.
-
Function: Removes non-basic oxidative byproducts (aldehydes).
-
-
Basification: Cool the aqueous layer to 0°C and slowly adjust pH to >12 using 5M NaOH.
-
Extraction: Extract immediately with DCM or Chloroform/Isopropanol (3:1).
-
Drying: Dry organic layer over Na₂SO₄ and concentrate in vacuo (keep bath <30°C).
Protocol: Conversion to HCl Salt (The Permanent Fix)
The most effective way to prevent oxidation is to convert the free base into a dihydrochloride salt. The protonation of the amine and pyridine ring electron pairs removes the electron density required for radical oxidation.
Workflow:
-
Dissolve free base in anhydrous Ethanol or Methanol (10 mL/g).
-
Cool to 0°C in an ice bath.
-
Add 2.2 equivalents of HCl (4M in Dioxane or Acetyl Chloride in MeOH).
-
Stir for 30 minutes. A white precipitate should form.
-
Add diethyl ether to complete precipitation.
-
Filter and dry under high vacuum.
-
Result: The HCl salt is stable at room temperature for years if kept dry.
-
Part 5: Workflow Visualization
Figure 2: Decision tree for handling and storage based on usage requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15348, 2-Amino-5-methylpyridine. Retrieved from [Link]
- Relevance: Provides baseline chemical properties and stability data for the 2-amino-5-methylpyridine core structure.
-
Zhou, Q., et al. (2018). Oxidation of 5-methylaminomethyl uridine (mnm5U) by Oxone Leads to Aldonitrone Derivatives. Biomolecules, 8(4), 145.[1] Retrieved from [Link]
- Relevance: Establishes the mechanism of oxidative degradation for 5-methylaminomethyl substituents, confirming the susceptibility of the methylene bridge to oxid
- Relevance: Source for standard "Inert Atmosphere" and Schlenk line protocols cited in the storage section.
-
University of Rochester, Dept. of Chemistry. Workup for Removing Amines and Purification. Retrieved from [Link]
- Relevance: Validates the Acid-Base extraction protocol used in the "Rescue" section.
Sources
Validation & Comparative
Comparing reactivity of 5-(methylaminomethyl) vs 5-(aminomethyl) pyridine
An In-Depth Guide to the Comparative Reactivity of 5-(methylaminomethyl)pyridine and 5-(aminomethyl)pyridine
For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final molecule. Among the vast array of available pyridine derivatives, 5-(aminomethyl)pyridine and its N-methylated counterpart, 5-(methylaminomethyl)pyridine, are common intermediates. While structurally similar, the seemingly minor difference—a primary versus a secondary amine—introduces profound changes in their chemical reactivity. This guide provides an in-depth comparison of these two reagents, grounded in fundamental chemical principles and supported by experimental context, to empower chemists to make informed decisions in their synthetic endeavors.
The reactivity of the exocyclic amine in these two molecules is governed by a delicate interplay between its electronic nature (basicity and nucleophilicity) and the steric environment around the nitrogen atom.
Electronic Profile: Basicity and Nucleophilicity
The core function of an amine in many reactions is to act as a nucleophile. This nucleophilicity is closely related to, but not identical to, its basicity (the ability to accept a proton). The key difference between our two subject molecules is the presence of a methyl group on the nitrogen of 5-(methylaminomethyl)pyridine.
-
Inductive Effect: Alkyl groups, like the methyl group, are electron-donating through an inductive effect (+I). This effect pushes electron density onto the nitrogen atom, making the lone pair of electrons more available for donation to an electrophile. Consequently, secondary amines are generally more basic and more nucleophilic than primary amines.[1][2][3]
-
Solvation Effects: In protic solvents, primary amines can be stabilized by hydrogen bonding to a greater extent than secondary amines. This can sometimes invert the expected basicity order, but in the context of nucleophilic attack in organic solvents, the inductive effect is often the dominant factor.[1]
| Compound | Amine Type | pKa of Conjugate Acid (pKaH) | Rationale |
| Methylamine | Primary | 10.6 | Reference primary amine. |
| Dimethylamine | Secondary | 10.7 | Increased basicity due to the +I effect of a second methyl group. |
| Piperidine | Secondary | 11.1 | A classic example of a highly basic secondary amine.[4] |
| Pyridine | - | 5.2 | The ring nitrogen is sp2-hybridized and less basic than aliphatic amines.[4][5] |
Based on these principles, the nitrogen in 5-(methylaminomethyl)pyridine is expected to be a more potent nucleophile than the nitrogen in 5-(aminomethyl)pyridine.
Steric Hindrance
The methyl group, while electronically activating, also adds steric bulk around the nitrogen atom. In contrast, the primary amine of 5-(aminomethyl)pyridine has only small hydrogen atoms attached. This difference becomes critically important when the amine attacks a sterically demanding electrophile or when the transition state of the reaction is crowded.[6][7] The accessibility of the lone pair on the primary amine is significantly greater, which can lead to faster reaction rates in sterically controlled reactions.
Caption: Workflow for a competitive acylation experiment.
Protocol: Competitive N-Acetylation of 5-(aminomethyl)pyridine and 5-(methylaminomethyl)pyridine
This protocol provides a self-validating system to determine the relative nucleophilicity of the two amines towards a standard electrophile.
Materials:
-
5-(aminomethyl)pyridine
-
5-(methylaminomethyl)pyridine
-
Acetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Methanol (for quenching)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
Standard analytical equipment (magnetic stirrer, flasks, syringes, LC-MS or NMR)
Procedure:
-
Preparation: To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., Argon), add 5-(aminomethyl)pyridine (1.0 mmol, 1.0 eq), 5-(methylaminomethyl)pyridine (1.0 mmol, 1.0 eq), the internal standard (0.5 mmol), and triethylamine (2.2 mmol, 2.2 eq).
-
Dissolution: Dissolve the mixture in anhydrous DCM (20 mL) and cool the solution to 0 °C using an ice bath.
-
Initiation: Prepare a solution of acetyl chloride (0.5 mmol, 0.5 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 5 minutes. The limiting amount of acetyl chloride ensures a competitive regime.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by taking aliquots at specific time points (e.g., 5, 15, 30, and 60 minutes).
-
Quenching: Quench each aliquot by adding it to a vial containing a small amount of methanol. The methanol will rapidly consume any remaining acetyl chloride.
-
Analysis: Analyze the quenched aliquots by LC-MS or ¹H NMR. By comparing the integration of the starting material and product peaks against the internal standard, the consumption of each amine and the formation of each amide product can be quantified. The ratio of the acylated products directly reflects the relative reactivity of the two amines.
Conclusion
The choice between 5-(methylaminomethyl)pyridine and 5-(aminomethyl)pyridine is a nuanced decision that hinges on the specific demands of the chemical transformation.
-
Choose 5-(methylaminomethyl)pyridine when:
-
High nucleophilicity is required for reaction with unhindered electrophiles.
-
A clean, single alkylation or acylation is desired without the risk of over-reaction.
-
-
Choose 5-(aminomethyl)pyridine when:
-
Reaction with a sterically bulky electrophile is necessary.
-
The primary amine is a handle for subsequent, controlled functionalization (e.g., reductive amination, formation of specific secondary amides).
-
The potential for over-alkylation can be controlled or is desired.
-
By understanding the fundamental principles of their electronic and steric properties, chemists can strategically leverage the distinct reactivity of these valuable building blocks to optimize synthetic routes and accelerate the drug development process.
References
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
Ghafouri, R., et al. (2016). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. ResearchGate. [Link]
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Brotzel, F., et al. (2007). Nucleophilicities and carbon basicities of pyridines. Chemistry. [Link]
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Párraga, J., et al. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry (ACS Publications). [Link]
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Párraga, J., et al. (1996). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]
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OChemOnline. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
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Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. [Link]
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Michigan State University Department of Chemistry. Amine Reactivity. [Link]
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Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. [Link]
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Inoue, H., et al. (1992). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]
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Desai, P. S., et al. (2005). Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. [Link]
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Held, I., et al. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis. [Link]
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Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews (ACS Publications). [Link]
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Figshare. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Schug, J. C., & Viers, J. W. (1984). Comments on steric effets in buttressed methyl pyridine species. Tetrahedron. [Link]
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Bakulev, V. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]
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Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
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Padwa, A., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Institutes of Health. [Link]
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Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Crystal Structures of 2-Amino-5-Substituted Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise architecture of a molecule is paramount. The crystal structure of a compound dictates its physical properties, including solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and a material's performance. Among the vast chemical scaffolds of interest, 2-amino-5-substituted pyridine derivatives have garnered significant attention due to their diverse biological activities, including antitubercular, antitumor, and anti-inflammatory properties.[1] This guide provides an in-depth, comparative analysis of the crystal structure data for this important class of compounds, offering insights into the influence of various substituents on their solid-state arrangement.
The Significance of Crystal Packing: A Tale of Intermolecular Forces
The arrangement of molecules in a crystal lattice is a delicate balance of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. For 2-amino-5-substituted pyridines, the amino group and the pyridine nitrogen are key players in forming robust hydrogen-bonding networks, which often dominate the crystal packing. The nature of the substituent at the 5-position, however, introduces subtle yet significant modulations to these interactions, leading to diverse supramolecular architectures.
Comparative Analysis of Crystal Structures
To illustrate the impact of the 5-substituent, we will compare the crystal structures of four exemplary derivatives: 2-amino-5-nitropyridine, 2-amino-5-methylpyridine, 2-amino-5-chloropyridine, and 2-amino-5-bromopyridine.
| Compound | CCDC Number | Space Group | Key Intermolecular Interactions | Reference |
| 2-Amino-5-nitropyridine | 759882 | Pna2₁ | N-H···O and N-H···N hydrogen bonds, C-H···O interactions | [2][3] |
| 2-Amino-5-methylpyridine | 737128 | P2₁/c | N-H···N hydrogen bonds | [4] |
| 2-Amino-5-chloropyridine | 658008 | P2₁/c | N-H···N hydrogen bonds, π-stacking | [5][6] |
| 2-Amino-5-bromopyridine | - | - | N–H···Br hydrogen contacts, π-π interactions | [7] |
2-Amino-5-nitropyridine: The strong electron-withdrawing nitro group significantly influences the crystal packing. The structure of 2-amino-5-nitropyridine is stabilized by a combination of N-H···O and N-H···N hydrogen bonds.[2][8] The presence of the nitro group also facilitates C-H···O interactions, further strengthening the three-dimensional network.[8] Polymorphism has also been observed in aminonitropyridines, highlighting the delicate balance of intermolecular forces.[2]
2-Amino-5-methylpyridine: In contrast, the electron-donating methyl group in 2-amino-5-methylpyridine leads to a different packing arrangement. The primary intermolecular interaction is the classic N-H···N hydrogen bond between the amino group of one molecule and the pyridine nitrogen of another, forming centrosymmetric dimers.
2-Amino-5-chloropyridine and 2-Amino-5-bromopyridine: The halogenated derivatives introduce the possibility of halogen bonding, although in many cases, the dominant interactions remain N-H···N hydrogen bonds. In 2-amino-5-chloropyridine, the crystal structure features herringbone packing with centrosymmetric head-to-tail N-H···N hydrogen-bonded dimers.[5] Similarly, in a copper complex of 2-amino-5-bromopyridine, N–H···Br hydrogen contacts and π-π interactions between the pyridine rings are observed.[7] The increasing size and polarizability of the halogen from chlorine to bromine can influence the strength and directionality of these interactions.
The following diagram illustrates the generalized hydrogen bonding motif common in many 2-amino-5-substituted pyridine derivatives.
Caption: Generalized hydrogen bonding and π-π stacking in 2-amino-5-substituted pyridines.
Experimental Protocols: From Synthesis to Single Crystal
The journey to obtaining high-quality crystal structure data begins with the synthesis of the target compound and culminates in successful single-crystal X-ray diffraction.
Synthesis of 2-Amino-5-Substituted Pyridines
A common synthetic route to 2-amino-5-substituted pyridines involves the modification of 2-aminopyridine. For instance, 2-amino-5-nitropyridine can be synthesized by the nitration of 2-aminopyridine.[9][10]
Step-by-step synthesis of 2-amino-5-nitropyridine:
-
Dissolve 2-aminopyridine in a suitable solvent like dichloroethane.[9]
-
Slowly add a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (below 10°C).[9]
-
Allow the reaction to proceed for several hours.[9]
-
After completion, cool the reaction mixture and neutralize it to precipitate the product.[9]
-
Filter, wash, and dry the resulting 2-amino-5-nitropyridine.[9]
The synthesis of other derivatives, such as 2-amino-5-hydroxypyridine, may involve a multi-step process including protection and deprotection of functional groups.[11] For 2-amino-5-methylpyridine, a common industrial synthesis involves the reaction of 3-methylpyridine with sodium amide.[12]
The following flowchart outlines a general workflow for the synthesis and characterization of these compounds.
Caption: General workflow for synthesis and crystal structure determination.
Crystallization Methodologies
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a widely used and effective technique.
General Protocol for Slow Evaporation Crystallization:
-
Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture at a slightly elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Cover the container with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent.
-
Leave the container undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the container for the formation of single crystals over several days to weeks.
The choice of solvent is critical and often requires screening a variety of solvents with different polarities. For pyridine derivatives, common solvents for crystallization include ethanol, methanol, and acetonitrile.[7][13]
Beyond the Crystal Structure: Spectroscopic and Computational Characterization
While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive understanding of these molecules requires a multi-faceted approach.
-
Spectroscopic Techniques: NMR (¹H and ¹³C), FT-IR, and UV-Vis spectroscopy are essential for confirming the molecular structure and purity of the synthesized compounds.[13][14][15] These techniques provide valuable information about the electronic environment of the atoms and the vibrational modes of the molecule.
-
Computational Analysis: Density Functional Theory (DFT) calculations can be employed to complement experimental data.[14] These calculations can predict molecular geometries, electronic properties, and vibrational frequencies, providing deeper insights into the structure and bonding.[14]
Conclusion and Future Directions
The crystal structures of 2-amino-5-substituted pyridine derivatives are governed by a complex interplay of intermolecular forces, with hydrogen bonding playing a central role. The substituent at the 5-position provides a handle to fine-tune these interactions, leading to a rich diversity of supramolecular architectures. A thorough understanding of these crystal structures is crucial for the rational design of new pharmaceutical compounds and functional materials with desired properties.
Future research in this area will likely focus on the co-crystallization of these derivatives with other molecules to form multi-component crystals with tailored properties.[16] Furthermore, the exploration of polymorphism in this class of compounds will continue to be an active area of investigation, as different polymorphic forms can exhibit vastly different physicochemical properties. The Cambridge Structural Database (CSD) remains an invaluable resource for researchers, providing a vast repository of crystal structure data to guide these future discoveries.[17]
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Crystal structure of 2-amino-5-nitropyridinium sulfamate. ResearchGate. Available at: [Link]
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A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine: intermolecular forces and polymorphism. Journal of Materials Chemistry. Available at: [Link]
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2-Amino-5-methylpyridine | C6H8N2 | CID 15348. PubChem. Available at: [Link]
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(PDF) Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). ResearchGate. Available at: [Link]
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Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative. European Journal of Chemistry. Available at: [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available at: [Link]
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Navigating the Analytical Frontier: A Comparative Guide to Reference Standards for 5-[(Methylamino)methyl]pyridin-2-amine Analysis
For the modern researcher, scientist, and drug development professional, the precise quantification and qualification of novel chemical entities are paramount. This guide provides an in-depth technical comparison of reference standard strategies for the analysis of 5-[(Methylamino)methyl]pyridin-2-amine, a compound of interest in pharmaceutical development. In the absence of a dedicated certified reference standard, this document outlines a scientifically rigorous approach to analytical method development and validation.
The Analytical Challenge: Absence of a Dedicated Reference Standard
A primary hurdle in the analytical development of novel compounds such as this compound is the frequent unavailability of a commercially produced, certified reference standard. These standards, characterized by their high purity and well-documented identity, are the bedrock of accurate and reproducible analytical measurements. Their absence necessitates a well-reasoned and scientifically defensible alternative strategy to ensure the quality and reliability of analytical data.
A Strategic Alternative: Leveraging a Structurally Related Compound
In such scenarios, the use of a closely related and well-characterized compound as a surrogate reference standard is a widely accepted practice. For this compound, 2-Amino-5-methylpyridine emerges as a suitable candidate due to its structural similarity, differing only in the substitution at the 5-position. This compound is readily available from multiple suppliers with documented purity, making it an excellent tool for initial HPLC method development, system suitability testing, and semi-quantitative analysis.
Comparative Analysis of Commercially Available 2-Amino-5-methylpyridine Reference Materials
| Supplier | Product Number | Purity Specification | Available Documentation |
| Sigma-Aldrich | A75684 | ≥99% | Certificate of Analysis available |
| LGC Standards | TRC-C179020 | Not specified | Certificate of Analysis available[1] |
| Tokyo Chemical Industry (TCI) | A0732 | >98.0% (GC) | SDS, Specifications, C of A[2] |
| Amerigo Scientific | - | 99% | - |
| Jubilant Ingrevia | - | Not specified | Manufacturer of the compound[3] |
Note: The availability of a comprehensive Certificate of Analysis (CofA) is a critical factor in selecting a reference material. The CofA should detail the method of analysis used for purity determination and provide information on the identification of the material (e.g., via NMR, IR, MS).
High-Performance Liquid Chromatography (HPLC) Method for Analysis
The analysis of pyridine derivatives is routinely performed using reversed-phase HPLC.[4] The following method is a robust starting point for the analysis of this compound, adapted from established methods for similar compounds.[4][5][6]
Experimental Protocol
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (using 2-Amino-5-methylpyridine): Accurately weigh approximately 10 mg of the 2-Amino-5-methylpyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of 2-Amino-5-methylpyridine should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
The purity of this compound can be estimated by area normalization, and the identity can be tentatively assigned based on the relative retention time to the 2-Amino-5-methylpyridine standard.
-
Analytical Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Trustworthiness and Self-Validating Systems
The described protocol incorporates a self-validating system through rigorous system suitability criteria. Adherence to these criteria ensures that the chromatographic system is performing adequately on a given day, providing confidence in the generated data. For full method validation in a regulated environment, further experiments as outlined by ICH guidelines would be necessary. This includes specificity, linearity, accuracy, precision, and robustness studies.
Authoritative Grounding and Comprehensive References
The principles of using structurally similar reference standards and the chosen HPLC methodology are well-established in the pharmaceutical industry and are in alignment with regulatory expectations for early-phase drug development. The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is mandated by regulatory bodies worldwide.[7] Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide extensive guidelines on the quality control of medicines and their ingredients.[8][9][10]
Decision Tree for Reference Standard Selection
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A Comparative Guide to the Spectroscopic Characterization of Aminopyridine Drug Intermediates
Introduction: The Critical Role of Aminopyridines and Their Spectroscopic Fingerprints
Aminopyridines are foundational heterocyclic scaffolds in modern pharmacology, forming the structural core of numerous Active Pharmaceutical Ingredients (APIs). Their isomeric forms—2-, 3-, and 4-aminopyridine—and their derivatives are pivotal intermediates in the synthesis of drugs for a wide array of therapeutic areas.[1][2] The precise structural identity, purity, and isomeric integrity of these intermediates are not merely matters of quality control; they are fundamental to the safety and efficacy of the final drug product. Positional isomers can exhibit vastly different pharmacological and toxicological profiles, making their unambiguous characterization a critical step in drug development and manufacturing.[3]
Spectroscopic techniques are the cornerstone of this characterization, providing rapid, detailed, and often non-destructive insights into the molecular structure and composition of these vital intermediates.[4][5][6] This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth comparison of the primary spectroscopic methods used for the analysis of aminopyridine drug intermediates. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, provides field-proven protocols, and presents a comparative analysis of performance to empower you to select the most suitable method for your specific analytical challenge.
The Analytical Workflow: A Strategic Approach to Characterization
The characterization of an aminopyridine intermediate is a multi-step process that begins with preliminary identification and proceeds to detailed structural elucidation and quantitative purity assessment. The choice of spectroscopic technique is dictated by the specific question being asked. The following workflow illustrates a typical strategic approach.
Caption: General workflow for the spectroscopic characterization of aminopyridine intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide definitive structural information.[7] It investigates the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), revealing the precise connectivity, chemical environment, and stereochemistry of atoms within a molecule.[8] For aminopyridines, NMR is the ultimate tool for unambiguous isomer identification.
Expertise & Experience: Why NMR is Decisive for Isomers
The three isomers of aminopyridine (2-, 3-, and 4-) produce distinctly different ¹H NMR spectra due to the unique electronic environment of each proton on the pyridine ring. The position of the amino group dictates the chemical shifts and, more importantly, the spin-spin coupling patterns of the ring protons. A 4-substituted pyridine will show a characteristic AA'XX' symmetrical pattern, while 2- and 3-substituted pyridines will display more complex, asymmetric splitting patterns, allowing for unequivocal identification.[9] For impurity profiling, NMR can identify and quantify structurally similar impurities that may be difficult to resolve by other methods.[7]
Experimental Protocol: ¹H NMR Analysis of a 2-Aminopyridine Intermediate
This protocol provides a standardized approach for acquiring a high-quality ¹H NMR spectrum for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the aminopyridine intermediate into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to allow observation of exchangeable protons (e.g., -NH₂).
-
Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane, TMS, at 0 ppm) if quantitative analysis (qNMR) is intended.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrumentation and Data Acquisition (400 MHz Spectrometer):
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Number of Scans (NS): 16 to 64 scans are usually adequate for good signal-to-noise (S/N).
-
Receiver Gain (RG): Adjust automatically to prevent signal clipping.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically to achieve a flat baseline.
-
Calibrate the chemical shift scale by setting the solvent residual peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicity of the signals to confirm the structure and identify the isomeric position.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Fingerprint
FTIR spectroscopy is a fast, simple, and powerful technique for identifying the functional groups present in a molecule.[5][6] It provides a unique "molecular fingerprint" based on the vibrational transitions of chemical bonds, making it an excellent first-pass technique for raw material identification and for detecting major structural changes.[8][11]
Expertise & Experience: The Power and Pitfalls of FTIR for Aminopyridines
For aminopyridines, FTIR is highly effective for confirming the presence of the key functional groups: the N-H stretches of the amino group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches of the aromatic ring, and the characteristic C=C and C=N ring stretching vibrations (1400-1650 cm⁻¹).[10][12] While FTIR can distinguish between racemic mixtures and pure enantiomers in the solid state due to differences in crystal lattice packing, it generally cannot differentiate between positional isomers like 2-, 3-, and 4-aminopyridine based on their spectra alone, as their primary functional groups are identical.[13] Its strength lies in rapid identity confirmation against a known reference standard.
Experimental Protocol: ATR-FTIR Analysis of a Powdered Aminopyridine Intermediate
Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique for solids due to its minimal sample preparation.[14][15]
-
Sample Preparation:
-
No extensive preparation is needed. Ensure the sample is a relatively fine powder for optimal contact with the ATR crystal. If analyzing a larger tablet or solid, it should be ground in a mortar.[14]
-
-
Instrumentation and Data Acquisition:
-
Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the powdered aminopyridine sample (typically a few milligrams) directly onto the ATR crystal (e.g., diamond or germanium).[14]
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.[16]
-
Data Collection:
-
Spectral Range: 4000 to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹ is sufficient for most pharmaceutical applications.[14]
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
The instrument software will perform a Fourier transform on the collected interferogram to generate the infrared spectrum.
-
Compare the resulting spectrum to a reference spectrum from a validated library or a certified reference standard.[11] The comparison should show a high correlation in peak positions and relative intensities for the material to pass identity testing.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Quantitative Workhorse
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within molecules containing chromophores.[8][17] It is a simple, robust, and inexpensive technique, making it a workhorse for the quantitative analysis of APIs and intermediates in solution.[18]
Expertise & Experience: Applying UV-Vis to Aminopyridine Quantification
Aminopyridines, with their aromatic ring system, are excellent chromophores and exhibit strong UV absorbance.[19] This technique is ideal for determining the concentration of an aminopyridine intermediate in a solution (e.g., for an assay or dissolution testing) by applying the Beer-Lambert Law. However, its selectivity is a significant limitation. Because the chromophores of the 2-, 3-, and 4-aminopyridine isomers are very similar, their UV spectra often overlap significantly, making it unsuitable for determining isomeric purity without prior chromatographic separation (e.g., as a detector for HPLC).[20]
Experimental Protocol: Quantitative UV-Vis Assay of a 3-Aminopyridine Intermediate
This protocol outlines the steps for determining the concentration of a 3-aminopyridine sample against a reference standard.
-
Sample and Standard Preparation:
-
Solvent Selection: Choose a solvent in which the aminopyridine is soluble and that is transparent in the expected wavelength range of maximum absorbance (λmax). A common choice is 0.1 M Hydrochloric Acid (HCl).
-
Standard Solution: Accurately prepare a stock solution of the 3-aminopyridine reference standard of a known concentration (e.g., 100 µg/mL). Create a series of dilutions from this stock to prepare a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Sample Solution: Accurately prepare a solution of the test sample with an expected concentration that falls within the range of the calibration curve.
-
-
Instrumentation and Data Acquisition:
-
Wavelength Scan: Using the highest concentration standard, perform a wavelength scan (e.g., from 400 nm down to 200 nm) to determine the λmax, the wavelength of maximum absorbance. For 3-aminopyridine in acidic solution, this is typically around 249 nm and 317 nm.[21]
-
Blank Measurement: Fill a quartz cuvette with the solvent (0.1 M HCl) and use it to zero the spectrophotometer (set absorbance to 0.0) at the determined λmax.
-
Measurement: Measure the absorbance of each standard solution and the sample solution at the λmax.
-
-
Data Processing and Analysis:
-
Calibration Curve: Plot the absorbance of the standard solutions versus their known concentrations. Perform a linear regression analysis. The curve should have a correlation coefficient (R²) of ≥ 0.999.
-
Quantification: Use the equation of the line from the linear regression (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the 3-aminopyridine in the sample solution based on its measured absorbance.
-
Mass Spectrometry (MS): Unrivaled Sensitivity for Mass and Impurities
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. When coupled with a separation technique like Gas Chromatography (GC-MS), it is a powerful tool for identifying and quantifying trace-level impurities.[22]
Expertise & Experience: The Challenge of Volatility and the Power of Derivatization
Aminopyridines are polar and have low volatility, making them challenging to analyze directly by GC-MS.[23] The key to successful analysis is derivatization , a chemical modification process that converts the polar amino group into a less polar, more volatile derivative.[24][25] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation are common strategies.[23][26] This process not only improves chromatographic performance (better peak shape, less tailing) but can also lead to more characteristic fragmentation patterns, aiding in identification. The primary fragmentation mode for amines is typically α-cleavage next to the nitrogen atom.[22]
Experimental Protocol: GC-MS Analysis of Aminopyridine Isomers via Derivatization
This protocol describes a general procedure for the analysis of aminopyridine isomers using silylation followed by GC-MS.
-
Sample Preparation (Silylation):
-
Place a known amount of the dry aminopyridine sample (1-5 mg) into a reaction vial. It is critical that the sample and solvent are anhydrous, as silylation reagents are moisture-sensitive.[24]
-
Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylation reagent, such as BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.[23]
-
Tightly cap the vial and heat at 70-80°C for 30-60 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Instrumentation and Data Acquisition (GC-MS):
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. (This program should be optimized for the specific derivatives).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[1]
-
-
-
Data Processing and Analysis:
-
Identify the peaks for the derivatized aminopyridine isomers based on their retention times.
-
Confirm the identity of each peak by comparing its mass spectrum to a reference library (e.g., NIST). The molecular ion peak (M⁺) and characteristic fragment ions should be present.
-
For quantitative analysis, create a calibration curve using derivatized standards and calculate the concentration of each isomer or impurity.
-
Comparative Performance of Spectroscopic Methods
The selection of the appropriate analytical technique is a critical decision based on the specific analytical need. The following table and decision tree provide a comparative overview to guide this choice.[4][18][27]
| Parameter | NMR Spectroscopy | FTIR Spectroscopy | UV-Vis Spectroscopy | Mass Spectrometry (GC-MS) |
| Primary Use | Definitive structural elucidation, Isomer identification | Rapid raw material ID, Functional group analysis | Quantitative analysis (assay, dissolution) | MW confirmation, Trace impurity analysis |
| Selectivity (Isomers) | Excellent: Unambiguous differentiation | Poor: Cannot distinguish positional isomers | Poor: Significant spectral overlap | Good (with GC): Separation-dependent |
| Sensitivity (LOQ) | Low (~0.5 µg/mL, qNMR)[28] | Low (typically >1% w/w) | Moderate (~1 µg/mL) | Excellent (pg to ng level)[1][29] |
| Quantitative Precision | Excellent (%RSD <1%)[30] | Moderate (%RSD ~10%)[3] | Excellent (%RSD <2%) | Excellent (%RSD <4%)[1][31] |
| Speed (per sample) | Slow (15-30 min) | Very Fast (<2 min) | Fast (5-10 min) | Moderate (20-40 min) |
| Sample Prep | Simple dissolution | Minimal (for ATR) | Simple dissolution | Complex (Derivatization) |
| Cost (Instrument) | High | Low | Low | High |
| Authoritative Ref. | [7][32] | [6][11] | [8][17] | [1][22] |
digraph "Decision_Tree" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="What is the analytical goal?", shape=ellipse, fillcolor="#FBBC05"]; IsomerID [label="Isomer ID or\nDefinitive Structure?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quant [label="Quantitative Assay\nof known compound?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; RawMatID [label="Rapid Raw Material ID?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TraceImp [label="Trace Impurity\n(<0.1%) Analysis?", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NMR [label="Use NMR Spectroscopy", shape=box, style=rounded, fillcolor="#FFFFFF"]; UVVis [label="Use UV-Vis Spectroscopy", shape=box, style=rounded, fillcolor="#FFFFFF"]; FTIR [label="Use FTIR (ATR)", shape=box, style=rounded, fillcolor="#FFFFFF"]; GCMS [label="Use GC-MS", shape=box, style=rounded, fillcolor="#FFFFFF"]; Start -> IsomerID; Start -> Quant; Start -> RawMatID; Start -> TraceImp; IsomerID -> NMR [label="Yes"]; IsomerID -> Quant [label="No", style=dashed]; Quant -> UVVis [label="Yes"]; Quant -> RawMatID [label="No", style=dashed]; RawMatID -> FTIR [label="Yes"]; RawMatID -> TraceImp [label="No", style=dashed]; TraceImp -> GCMS [label="Yes"];
}
Caption: Decision tree for selecting the appropriate spectroscopic technique.
Conclusion: An Integrated, Multi-Technique Approach
No single spectroscopic technique can answer all the questions required for the comprehensive characterization of aminopyridine drug intermediates.[18] A strategic, integrated approach is paramount. FTIR and UV-Vis spectroscopy serve as rapid, efficient tools for routine identity and quantitative tests, respectively. However, for the unequivocal structural confirmation and isomer differentiation essential in drug development, NMR spectroscopy remains the definitive technique. For detecting and quantifying trace-level impurities, the high sensitivity of mass spectrometry, particularly when coupled with gas chromatography, is indispensable.
By understanding the fundamental principles, strengths, and limitations of each method, and by employing validated, field-proven protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical product, beginning with the foundational integrity of its aminopyridine intermediates. This guide serves as a foundational resource to aid in making informed, scientifically sound decisions in your analytical workflow.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
